molecular formula C22H24N4O4 B2760977 3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 892271-36-2

3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2760977
CAS No.: 892271-36-2
M. Wt: 408.458
InChI Key: QWSVQUBFJQLQRT-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 2-methoxyethyl Group: This step involves the alkylation of the quinazoline core using 2-methoxyethyl halides in the presence of a base like potassium carbonate.

    Attachment of the 4-phenylpiperazine-1-carbonyl Group: This is achieved through a coupling reaction between the quinazoline derivative and 4-phenylpiperazine-1-carbonyl chloride, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and ensuring high purity of intermediates to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, 3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is explored for its potential pharmacological activities. Compounds with similar structures have shown promise as anticancer, antiviral, and anti-inflammatory agents. This compound could be investigated for similar therapeutic effects, targeting specific enzymes or receptors in the body.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. For example, they might inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The presence of the piperazine moiety could enhance binding affinity to certain receptors, increasing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based drug used for similar purposes as gefitinib.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinazoline derivatives. The methoxyethyl group and the phenylpiperazine moiety could influence its solubility, stability, and ability to cross biological membranes, potentially leading to different therapeutic profiles.

Properties

IUPAC Name

3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-30-14-13-26-21(28)18-8-7-16(15-19(18)23-22(26)29)20(27)25-11-9-24(10-12-25)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSVQUBFJQLQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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